Snc 80

Übersicht

Beschreibung

SNC80 is an opioid analgesic compound that selectively activates delta opioid receptor heteromers. It was discovered in 1994 and is known for being the first non-peptide compound developed as a highly selective agonist for the delta opioid receptor . SNC80 has shown potential in producing analgesic, antidepressant, and anxiolytic effects in animal studies . its usefulness is limited due to the production of convulsions at high doses .

Vorbereitungsmethoden

Die Synthese von SNC80 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernpiperazinstruktur. Der Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperazinkerns: Der Piperazinkern wird durch Reaktion geeigneter Amine mit Diethylcarbamoylchlorid synthetisiert.

Alkylierung: Der Piperazinkern wird dann mit Allylbromid alkyliert, um die Allylgruppe einzuführen.

Methoxylierung: Die Methoxygruppe wird durch eine Reaktion mit Methoxybenzylchlorid eingeführt.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Piperazinderivats mit Diethylbenzamid zur Bildung von SNC80.

Analyse Chemischer Reaktionen

SNC80 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SNC80 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Piperazinkern oder andere funktionelle Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten an den Benzamid- oder Piperazinringen einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Alkylierungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- IUPAC Name : 4-(4-(2-(dimethylamino)ethyl)-1-piperazinyl)-N-((1R)-1-(3-hydroxyphenyl)ethyl)benzamide

- Molecular Formula : C28H39N3O2

- Molar Mass : 449.639 g/mol

- CAS Number : 114476-77-9

SNC80 selectively activates μ–δ opioid receptor heteromers, making it a valuable tool in research settings focused on opioid receptor interactions and their effects on various physiological processes.

Pain Management

SNC80 has been extensively studied for its analgesic properties. Research indicates that it produces both antinociceptive (pain-relieving) and antidepressant effects in rodent models. For instance, one study demonstrated that SNC80 administration led to a significant reduction in pain-stimulated behaviors, such as abdominal stretching in rats subjected to noxious visceral stimuli . The compound's ability to alleviate pain without the severe side effects associated with traditional opioids positions it as a promising candidate for future pain management therapies.

Neuropharmacology

SNC80's influence on neurotransmitter systems, particularly dopamine, has been a focal point of investigation. Studies have shown that SNC80 enhances amphetamine-mediated dopamine release in the striatum, suggesting its role in modulating dopaminergic signaling pathways . This characteristic may have implications for understanding the neurobiological mechanisms underlying addiction and reward-related behaviors.

Antidepressant Effects

Beyond its analgesic properties, SNC80 exhibits potential antidepressant effects. It has been shown to reverse prodepressant behaviors induced by pain, indicating its dual action as both an analgesic and an antidepressant . This dual effect could be particularly beneficial for patients suffering from chronic pain conditions that are often accompanied by depression.

Case Studies and Experimental Findings

Cancer Research

Recent studies have explored the application of SNC80 in oncology. In vivo experiments indicated that intratumoral administration of SNC80 significantly increased survival rates in tumor-bearing mice by reducing tumor growth and enhancing immune response . This finding opens avenues for further research into SNC80 as an adjunct therapy in cancer treatment.

Wirkmechanismus

SNC80 exerts its effects by selectively activating delta opioid receptors. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels . This results in the modulation of neurotransmitter release and the reduction of pain signals. SNC80 also interacts with mu-delta opioid receptor heteromers, which may contribute to its analgesic and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

SNC80 ist einzigartig unter den Agonisten des Delta-Opioid-Rezeptors aufgrund seiner nicht-peptidischen Struktur und seiner hohen Spezifität für den Delta-Opioid-Rezeptor. Ähnliche Verbindungen umfassen:

SNC86: Ein potenterer und wirksamerer Agonist des Delta-Opioid-Rezeptors im Vergleich zu SNC80.

SNC162: Ein weiterer Agonist des Delta-Opioid-Rezeptors mit geringerer Potenz und Wirksamkeit als SNC80.

Die Einzigartigkeit von SNC80 liegt in seiner Fähigkeit, selektiv Delta-Opioid-Rezeptoren zu aktivieren und gleichzeitig mit Mu-Delta-Opioid-Rezeptor-Heteromeren zu interagieren .

Biologische Aktivität

SNC80 (N-(2-(1-(2-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)ethyl)-piperidin-4-yl)-2-oxoethyl)-N-methylbenzamide) is a selective delta-opioid receptor agonist that has garnered attention for its potential therapeutic applications, particularly in pain management and the treatment of opioid dependence. This article explores the biological activity of SNC80, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

SNC80 primarily acts on the delta-opioid receptors (DORs), which are part of the opioid receptor family. Research indicates that SNC80 selectively activates μ–δ heteromers, which are complexes formed by μ-opioid receptors (MORs) and DORs. This activation leads to enhanced antinociceptive effects compared to activation of DORs alone .

Key Findings:

- Selective Activation : SNC80 exhibits a higher efficacy in cells coexpressing both MORs and DORs, suggesting that the interaction between these receptors is crucial for its analgesic properties .

- In Vivo Studies : In knockout mice lacking either MORs or DORs, the antinociceptive effects of SNC80 were significantly reduced, confirming the necessity of both receptor types for its full pharmacological activity .

Biological Effects

SNC80 has demonstrated a range of biological effects beyond pain relief, including potential anxiolytic and antidepressant-like activities. In behavioral studies, SNC80 has been shown to attenuate conditioned fear responses in animal models, indicating its potential for anxiety reduction .

Table 1: Summary of Biological Effects of SNC80

Case Studies and Research Findings

- Opioid Withdrawal Management : A study indicated that SNC80 could reduce opioid withdrawal symptoms in animal models by modulating the activity of delta-opioid receptors. This suggests a potential role in treating opioid dependence .

- Cocaine Self-Administration : Research found that SNC80 produced a dose-dependent reduction in cocaine self-administration behaviors, highlighting its potential as a treatment for substance use disorders .

- Metabolic Activity Impact : Investigations into the metabolic effects of SNC80 revealed that it may induce a reduction in metabolic activity, which could influence intracellular metabolite accumulation and mitochondrial function .

Table 2: Research Highlights on SNC80

Eigenschaften

IUPAC Name |

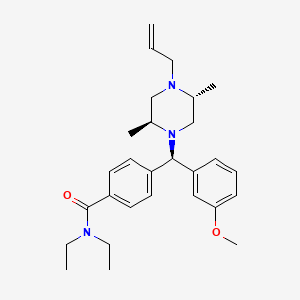

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWVAUSXZDRQPZ-UMTXDNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045662 | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156727-74-1 | |

| Record name | SNC 80 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156727-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNC-80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of SNC80?

A1: SNC80 exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , , ]. It demonstrates significantly less binding affinity for μ-opioid receptors (MOR) and κ-opioid receptors (KOR) [, ].

Q2: How does SNC80 interact with DOR?

A2: SNC80 acts as an agonist at DOR [, , , ]. Binding of SNC80 to DOR initiates a signaling cascade primarily through G protein-coupled pathways [, ]. This activation leads to downstream effects such as inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a variety of physiological responses including antinociception [, , ].

Q3: Does SNC80 interact with opioid receptor heteromers?

A3: Recent evidence suggests that SNC80 may preferentially activate heteromeric μ-δ opioid receptors, leading to more robust antinociceptive effects compared to DOR homomers [].

Q4: How does SNC80 affect neuronal activity?

A4: Studies in rats have shown that SNC80 can modulate the firing activity of hippocampal glutamate neurons and brainstem monoamine neurons, including serotonin, dopamine, and noradrenaline neurons []. This modulation of neuronal activity likely contributes to the compound's behavioral and physiological effects.

Q5: Does SNC80 induce receptor internalization?

A5: Yes, SNC80 has been shown to induce internalization of human DOR when compared to endogenous enkephalins. Interestingly, SNC80 leads to a more pronounced and rapid internalization, potentially contributing to a different desensitization profile [].

Q6: What is the molecular formula and weight of SNC80?

A6: The molecular formula of SNC80 is C26H36N2O3, and its molecular weight is 424.58 g/mol.

Q7: Is there spectroscopic data available for SNC80?

A7: While the provided abstracts do not detail specific spectroscopic data, it is standard practice to utilize techniques like NMR and Mass Spectrometry to confirm the structure and purity of synthetic compounds like SNC80.

Q8: How do structural modifications of SNC80 affect its activity?

A8: Studies have explored the SAR of SNC80 by modifying its structure. For example:

- Removal of the 3-methoxy substitution: This modification, resulting in the derivative SNC162, significantly enhanced DOR selectivity over MOR [, ].

- Modification of the 3-position of the benzylic ring: Comparing SNC80 with derivatives SNC86 (3-OH) and SNC162 (3-desoxy) revealed differences in potency and efficacy in behavioral assays [].

Q9: Does the stereochemistry of SNC80 impact its activity?

A9: Yes, the stereochemistry of SNC80 is crucial for its activity. The (-)-enantiomer of SNC80, known as SNC67, does not exhibit the same pharmacological profile and has been shown to induce convulsions at high doses [, ].

Q10: What are the routes of administration for SNC80 in research?

A10: SNC80 has been administered through various routes in research studies, including intravenous (i.v.), subcutaneous (s.c.), intracerebroventricular (i.c.v.), intrathecal (i.t.), and intraplantar [, , , , ]. The choice of administration route depends on the specific research question and desired site of action.

Q11: Does SNC80 cross the blood-brain barrier?

A11: Yes, SNC80 demonstrates the ability to cross the blood-brain barrier, evidenced by its effectiveness following systemic administration in producing centrally mediated effects like antinociception and behavioral changes [, , ].

Q12: How does inflammation affect SNC80 pharmacokinetics?

A12: Studies using Freund's Complete Adjuvant (FCA) to induce inflammation have shown that inflammation can alter the pharmacokinetic profile of SNC80, particularly its plasma clearance. This highlights the potential for altered drug disposition in the context of inflammatory conditions [].

Q13: What are the primary in vivo effects of SNC80?

A13: SNC80 has shown efficacy in various preclinical models, including:

- Antinociception: SNC80 effectively attenuates thermal nociception in various pain models, including acute thermal pain, capsaicin-induced thermal allodynia, and inflammation-induced hypersensitivity [, , , ].

- Antidepressant-like effects: SNC80 demonstrates antidepressant-like activity in the forced swim test in rodents [, , ].

- Locomotor stimulation: SNC80 can induce locomotor stimulation in rodents, supporting its potential role in motor function [, , ].

Q14: Does SNC80 display anti-tumor activity?

A14: Preliminary research suggests that SNC80 may possess anti-tumor properties. In a murine model using L5178Y-R tumor cells, SNC80 demonstrated modest in vitro growth inhibition and significantly prolonged survival in tumor-bearing mice [].

Q15: What are the limitations of SNC80 in terms of clinical development?

A15: While SNC80 displays promising preclinical efficacy, it also induces convulsions in rodents, which poses a significant challenge for its clinical development as a therapeutic agent [, , , ].

Q16: Does cross-tolerance develop between SNC80 and other stimulants?

A16: Interestingly, instead of cross-tolerance, SNC80 pretreatment has been shown to enhance the locomotor-activating effects of certain psychostimulants, particularly those that interact with dopamine and norepinephrine transporters, such as amphetamine and cocaine [, ]. This suggests a complex interaction between DOR activation and monoaminergic systems.

Q17: What are the known adverse effects of SNC80?

A17: The most prominent adverse effect of SNC80 observed in preclinical studies is the induction of convulsions, particularly at higher doses [, , , ]. This side effect presents a significant hurdle for its clinical development as a therapeutic agent.

Q18: Have specific drug delivery strategies been explored for SNC80?

A18: While the provided research does not focus on specific drug delivery strategies for SNC80, researchers are continuously exploring methods to enhance drug targeting and delivery, potentially mitigating side effects and improving therapeutic efficacy.

Q19: Does SNC80 modulate immune function?

A19: Studies suggest that SNC80 may exert immunomodulatory effects. Research has shown that it can enhance the chemotaxis of human and rat leukocytes in vitro []. Additionally, SNC80 has been shown to increase tumor necrosis factor-alpha and nitric oxide production by rat macrophages both in vitro and ex vivo [].

Q20: Are there any known interactions between SNC80 and other opioid agonists?

A20: SNC80 has been shown to interact with other opioid agonists, particularly μ-opioid agonists, in a complex and behavior-dependent manner [, ]. For instance, SNC80 can enhance the antinociceptive effects of μ-agonists in some pain models but not others [, , ]. Understanding these interactions is crucial for exploring the therapeutic potential of combining DOR and MOR agonists.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.